molecular formula C15H30N2O4 B2485919 (S)-tert-Butyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate CAS No. 7750-42-7

(S)-tert-Butyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate

Cat. No.: B2485919
CAS No.: 7750-42-7
M. Wt: 302.415
InChI Key: LVUBESNUUMLEHL-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-tert-Butyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate is a chemical compound with the molecular formula C12H24N2O4. It is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The compound features a tert-butyl group, an amino group, and a tert-butoxycarbonyl (Boc) protecting group, which makes it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate typically involves the protection of the amino group of lysine. One common method is the Boc protection, where the amino group is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate undergoes various chemical reactions, including:

    Substitution Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.

    Coupling Reactions: The amino group can participate in peptide coupling reactions using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).

Common Reagents and Conditions

    Boc Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.

    Peptide Coupling: N,N’-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) in anhydrous conditions.

Major Products Formed

    Deprotected Amine: Removal of the Boc group yields the free amine.

    Peptide Products: Coupling with carboxylic acids or other amino acids forms peptide bonds.

Scientific Research Applications

(S)-tert-Butyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate is widely used in scientific research, particularly in the fields of:

    Chemistry: As an intermediate in the synthesis of complex organic molecules and peptides.

    Biology: In the study of enzyme-substrate interactions and protein engineering.

    Medicine: In the development of peptide-based drugs and therapeutic agents.

    Industry: In the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The compound acts primarily as a protected amino acid derivative. The Boc group protects the amino functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical processes, including peptide bond formation. The molecular targets and pathways involved depend on the specific application and the nature of the molecules being synthesized.

Comparison with Similar Compounds

Similar Compounds

  • (S)-Methyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate
  • (S)-tert-Butyl 5-methyl 2-((tert-butoxycarbonyl)amino)pentanedioate

Uniqueness

(S)-tert-Butyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate is unique due to its specific structure, which includes a tert-butyl group and a Boc-protected amino group. This combination provides stability and reactivity, making it a valuable intermediate in organic synthesis. Its stereochemistry (S-configuration) also plays a crucial role in its reactivity and interactions in biological systems.

Properties

IUPAC Name

tert-butyl (2S)-6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30N2O4/c1-14(2,3)20-12(18)11(9-7-8-10-16)17-13(19)21-15(4,5)6/h11H,7-10,16H2,1-6H3,(H,17,19)/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVUBESNUUMLEHL-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CCCCN)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CCCCN)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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